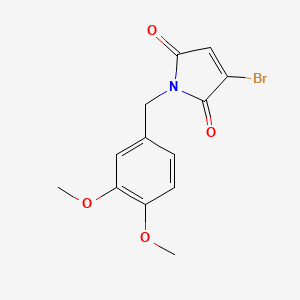

3-溴-1-(3,4-二甲氧基苄基)-吡咯-2,5-二酮

描述

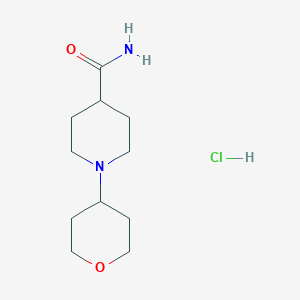

“3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione” is a complex organic compound. It contains a pyrrole-2,5-dione group, which is a heterocyclic compound containing a five-membered ring with two carbonyl groups and one nitrogen atom. The compound also has a bromine atom attached, which could make it reactive in certain conditions. The presence of the 3,4-dimethoxybenzyl group suggests that it might have interesting chemical properties, as methoxy groups can participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the carbonyl groups to form the pyrrole-2,5-dione. The bromine atom and the 3,4-dimethoxybenzyl group would then be added in subsequent steps. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its size and electron density. The two carbonyl groups in the pyrrole-2,5-dione ring could also have an impact on the molecule’s geometry.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The bromine atom could make it a good candidate for substitution reactions. The carbonyl groups in the pyrrole-2,5-dione ring could potentially undergo addition reactions. The methoxy groups in the 3,4-dimethoxybenzyl part of the molecule might also participate in various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, boiling point, and reactivity.科学研究应用

发光聚合物

- 应用:含有吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物表现出强烈的荧光和量子产率。它们可溶于常见的有机溶剂,并具有独特的热学和电化学性质,使其适用于发光材料 (张和蒂克,2008)。

乙醇酸氧化酶抑制剂

- 应用:3-羟基-1H-吡咯-2,5-二酮的衍生物,包括具有大亲脂性取代基的衍生物,可用作乙醇酸氧化酶的有效抑制剂。它们在生化研究和潜在治疗干预中的应用具有重要意义 (鲁尼等人,1983)。

钯催化的羰基化环化

- 应用:β-溴-α,β-不饱和羧酸与 2,2-二甲基肼在钯催化下发生羰基化环化,形成 1-(二甲氨基)-1H-吡咯-2,5-二酮。该过程在有机合成和新化合物开发中很重要 (裴和赵,2014)。

基于共聚物的敏光晶体管

- 应用:源自吡咯并[3,4-c]吡咯-1,4-二酮的共聚物在薄膜敏光晶体管中显示出有希望的特性,在电子学和光电子学中具有应用 (马等人,2015)。

具有光致发光的共轭聚合物

- 应用:含有 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯单元的共轭聚合物表现出强烈的光致发光和较高的光化学稳定性。由于其良好的溶解性和可加工性,这些聚合物适用于电子器件 (拜尔莱因和蒂克,2000)。

溶解性和溶剂效应

- 应用:1-(2-溴苯基)-吡咯-2,5-二酮在各种溶剂中的溶解性和其温度依赖性行为对于制药和化学过程至关重要 (李等人,2019)。

螺环杂环化

- 应用:取代的二氢-1H-吡咯2,3-二酮与烯醇的反应导致形成具有有机合成和药物化学潜力的螺环化合物 (拉切娃和马斯利维茨,2007)。

合成和抗炎潜力

- 应用:1H-吡咯-2,5-二酮衍生物显示出作为抗炎和抗菌剂的潜力,显着抑制人外周血单核细胞培养物中的促炎细胞因子 (帕普罗卡等人,2022)。

缓蚀

- 应用:1H-吡咯-2,5-二酮衍生物可用作盐酸中碳钢腐蚀的有效抑制剂,这在工业应用中对于防止材料降解至关重要 (扎鲁克等人,2015)。

安全和危害

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. As with any chemical, appropriate safety measures should be taken when handling it.

未来方向

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals, but further research would be needed to explore these possibilities.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Please consult with a chemical professional for more information.

属性

IUPAC Name |

3-bromo-1-[(3,4-dimethoxyphenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4/c1-18-10-4-3-8(5-11(10)19-2)7-15-12(16)6-9(14)13(15)17/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTRLOWLLUTKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=O)C=C(C2=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(3,4-dimethoxybenzyl)-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)

![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)

![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)